

# Application Note: Quantitative Analysis of Genotoxic Impurities in Omeprazole

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## Compound of Interest

Compound Name:	4-Desmethoxy-4-chloro Omeprazole
CAS No.:	863029-89-4
Cat. No.:	B194810

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## Executive Summary

The synthesis of Omeprazole involves reactive alkylating agents that pose significant genotoxic risks if carried over into the final drug substance. Furthermore, the recent industry-wide crisis regarding nitrosamine contamination in PPIs necessitates a dual-surveillance strategy.

This guide provides a comprehensive workflow for the quantitative analysis of two critical genotoxic impurities (GTIs) in Omeprazole:

- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine (CDMP): A reactive intermediate used in the coupling step.
- N-Nitrosodimethylamine (NDMA): A potent mutagen potentially formed during synthesis or stability storage.

**Critical Analytical Challenge:** Omeprazole is acid-labile, yet positive-mode Electrospray Ionization (ESI+) often requires acidic mobile phases for optimal sensitivity. This protocol

addresses the "Stability vs. Sensitivity" paradox using a high-speed LC-MS/MS approach with divert-valve logic.

## Regulatory Landscape & Risk Assessment (ICH M7) [1]

Under ICH M7(R2) guidelines, DNA-reactive impurities must be controlled to levels that pose negligible carcinogenic risk.

### Threshold of Toxicological Concern (TTC)

For known mutagens without sufficient carcinogenicity data (Class 2/3), the TTC is 1.5  $\mu$ g/day .

- Omeprazole Max Daily Dose: 40 mg (Standard) to 120 mg (Zollinger-Ellison syndrome).
- Calculation of Permissible Limit (ppm):
  - Scenario A (Standard):
  - Scenario B (Conservative):

Target LOQ: To ensure robust quality control, the analytical Method Limit of Quantitation (LOQ) should be

of the specification limit (approx. 3.75 ppm).

## Target Analytes & Mechanism

Analyte	Abbr.	Structure / Risk Origin	Molecular Weight	LogP
Omeprazole	API	Active Pharmaceutical Ingredient	345.42	2.23
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine	CDMP	Intermediate: Residual alkylating agent from the coupling of the pyridine and benzimidazole rings. Highly reactive toward DNA bases.	185.65	2.3
N-Nitrosodimethylamine	NDMA	By-product: Formed via reaction of dimethylamine (impurity in reagents) with nitrites/nitrates under acidic conditions.	74.08	-0.57

## Analytical Strategy: The "Stability vs. Sensitivity" Paradox

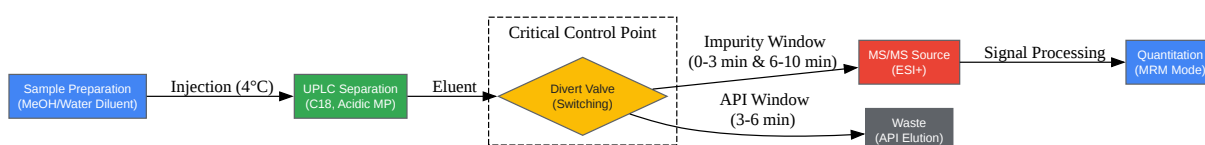
The Problem: Omeprazole degrades rapidly in acidic media (pH < 6), forming purple-colored degradants (sulfenamides). However, CDMP and NDMA require protonation (acidic pH) for effective ESI+ detection.

The Solution:

- Rapid Gradient: Minimize on-column residence time.

- Cold Autosampler: Maintain samples at 4°C to prevent pre-injection degradation.
- Divert Valve: Direct the high-concentration Omeprazole peak to waste to prevent mass spectrometer source contamination, allowing the use of acidic mobile phases for the impurities eluting before or after the API.

## Workflow Visualization



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Caption: Divert valve logic protects the MS source from API overload while allowing acidic ionization of impurities.

## Protocol A: Quantitation of Alkyl Halide (CDMP)

This method targets the specific synthetic intermediate CDMP.

### Instrumentation & Conditions

- System: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).
- Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 μm) or equivalent.
  - Why: High surface area C18 provides adequate retention for the pyridine derivative (CDMP) while eluting Omeprazole later.
- Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
- Mobile Phase B: Acetonitrile (Organic modifier).

- Flow Rate: 0.4 mL/min.
- Column Temp: 30°C.
- Autosampler Temp: 4°C (CRITICAL) to inhibit API degradation.

## Gradient Program

Time (min)	% B	Event
0.00	10	MS Flow to Source
2.00	10	CDMP Elution (~1.8 min)
2.10	90	Switch Valve to Waste (API Elution)
5.00	90	Wash Column
5.10	10	Switch Valve to Source
8.00	10	Re-equilibration

## Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temp: 350°C.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell (ms)
CDMP	186.1 [M+H] <sup>+</sup>	150.1 (Loss of Cl)	15	100
CDMP (Qual)	186.1 [M+H] <sup>+</sup>	135.1	25	100

## Sample Preparation

- Diluent: 50:50 Methanol:Water (Neutral pH). Do not use acidic diluent.
- Stock Solution: Dissolve 10 mg CDMP standard in 100 mL diluent.
- Test Sample: Accurately weigh 50 mg Omeprazole API into a 10 mL volumetric flask. Dissolve and dilute to volume (5000 ppm concentration).
- Filtration: Filter through 0.22  $\mu\text{m}$  PVDF or PTFE filter. Discard first 1 mL to prevent filter adsorption.

## Protocol B: Quantitation of Nitrosamine (NDMA)[2]

Warning: Do not use GC-MS for Omeprazole analysis. The high temperature of the GC injection port can induce thermal degradation of Omeprazole, potentially generating in situ NDMA (false positive). LC-MS/MS or LC-HRMS is mandatory.

### Instrumentation & Conditions

- Column: Waters XSelect HSS T3 (100 x 2.1 mm, 2.5  $\mu\text{m}$ ).
  - Why: The T3 bonding technology is designed for enhanced retention of polar compounds like NDMA in high aqueous conditions.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol.[1][2][3]

### MS/MS Parameters (APCI or ESI)

Note: APCI (Atmospheric Pressure Chemical Ionization) is often preferred for Nitrosamines to reduce matrix suppression, but ESI is acceptable with proper diversion.

Compound	Precursor (m/z)	Product (m/z)	CE (eV)
NDMA	75.1 [M+H] <sup>+</sup>	43.1 (CH <sub>2</sub> =N-CH <sub>3</sub> ) <sup>+</sup>	12
NDMA (Qual)	75.1 [M+H] <sup>+</sup>	58.1	10
NDMA-d6 (IS)	81.1 [M+H] <sup>+</sup>	46.1	12

- Internal Standard: Use NDMA-d6. This is non-negotiable for trace analysis to correct for matrix effects and ionization variability.

## Method Validation & Troubleshooting

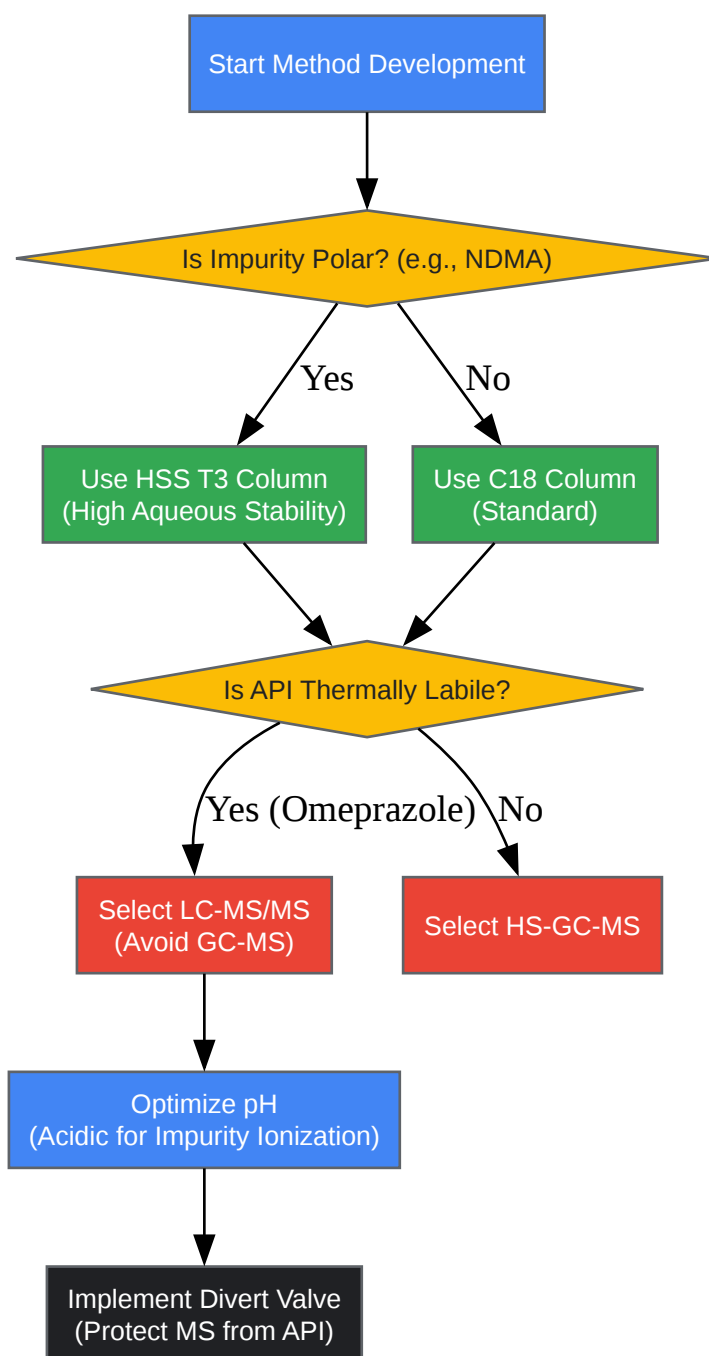
### Validation Criteria (per ICH Q2)

- Specificity: Inject blank, placebo, and pure API. Ensure no interference at the retention time of CDMP/NDMA.
- Linearity: 6 levels ranging from LOQ to 150% of the limit (e.g., 1 ppm to 50 ppm).  
must be  
.
- Accuracy (Recovery): Spike Omeprazole samples at LOQ, 100%, and 150% levels.  
Acceptable recovery: 80-120%.

### Troubleshooting Guide

Issue	Probable Cause	Corrective Action
API Peak Tailing	Column overload or pH mismatch.	Reduce injection volume. Ensure mobile phase buffering is sufficient.
Low Sensitivity for CDMP	Ion suppression from API.	Check Divert Valve timing. Ensure API is fully diverted to waste.
"Ghost" NDMA Peaks	Contaminated solvents or filters.	Use LC-MS grade solvents only. Test filters for extractables. Avoid rubber septa.
Omeprazole Degradation	Acidic diluent or room temp storage.	Use Neutral diluent (MeOH/H2O). Keep autosampler at 4°C.

## Decision Tree for Method Development



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Caption: Logic flow for selecting column chemistry and detection technique based on analyte properties.

## References

- ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][1][5] [[Link](#)]
- U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [[Link](#)]
- Reddy, A.V.B., et al. "Determination of potentially genotoxic impurities in omeprazole by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
- FDA Laboratory Method. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (Applicable cross-class methodology). [[Link](#)]

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